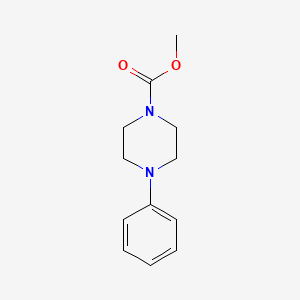

Methyl 4-phenylpiperazine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)14-9-7-13(8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLQZINKYBBRCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Methyl 4 Phenylpiperazine 1 Carboxylate

Established Routes for Piperazine (B1678402) Ring Formation

The piperazine heterocycle is a fundamental building block in numerous pharmacologically active compounds. nih.gov Its synthesis is well-established, with several reliable methods for constructing the six-membered ring. These routes typically involve either the cyclization of linear precursors or the derivatization of a pre-formed piperazine ring.

Cyclization Reactions in Piperazine Core Construction

The formation of the piperazine core is often achieved through the cyclization of appropriate linear diamine precursors. researchgate.netresearchgate.net A traditional and widely used method involves the reaction of an aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride, which directly introduces the N-aryl group during the ring-forming step. nih.gov Another common strategy is the reduction of 2,5-diketopiperazines, which are cyclic amides that can be readily prepared from amino acid derivatives. researchgate.net

More contemporary approaches have focused on improving efficiency and stereoselectivity. One such method is the catalytic reductive cyclization of bis(oximinoalkyl)amines. This strategy involves a sequential double Michael addition of nitrosoalkenes to a primary amine, followed by a stereoselective catalytic hydrogenation to form the piperazine ring. mdpi.com

| Cyclization Strategy | Precursors | Key Transformation | Reference |

| Classical Cyclization | Aniline & Bis(2-chloroethyl)amine | Nucleophilic substitution and cyclization | nih.gov |

| Diketopiperazine Reduction | Diketopiperazines | Amide reduction (e.g., with LiAlH₄) | researchgate.net |

| Reductive Cyclization of Dioximes | Bis(oximinoalkyl)amines | Catalytic hydrogenolysis and cyclization | mdpi.com |

This table provides an interactive summary of key cyclization strategies for piperazine core construction.

N-Alkylation Strategies for Piperazine Derivatization

Once the piperazine ring is formed, N-alkylation provides a direct route to introduce substituents onto the nitrogen atoms. wikipedia.org For a non-symmetrical molecule like methyl 4-phenylpiperazine-1-carboxylate, one nitrogen must be selectively functionalized while the other is protected or functionalized in a subsequent step. Common N-alkylation methods include nucleophilic substitution and reductive amination. mdpi.com

Nucleophilic substitution typically involves reacting the piperazine nitrogen with an alkyl halide (e.g., chloride or bromide). mdpi.com Reductive amination offers an alternative pathway, where a piperazine reacts with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the C-N bond. mdpi.comnih.gov

| Alkylation Method | Reagents | Conditions | Reference |

| Nucleophilic Substitution | Alkyl Halide, Base (e.g., K₂CO₃) | Typically heated in a solvent like Acetonitrile | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Mild conditions, often at room temperature | mdpi.comnih.gov |

This table interactively outlines common N-alkylation strategies used in piperazine derivatization.

Carboxylate Group Introduction via Carbonylation or Esterification

The introduction of the methyl carboxylate group is a critical step in the synthesis of the target compound. This is typically achieved by reacting the secondary amine of the piperazine ring with a suitable carbonylating agent. The most direct method is the reaction of 1-phenylpiperazine (B188723) with methyl chloroformate in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the HCl generated during the reaction. This reaction forms the methyl carbamate (B1207046) functional group.

Alternatively, if piperazine-2-carboxylic acid is used as a starting material, standard esterification procedures can be employed. sigmaaldrich.com This would involve reacting the carboxylic acid with methanol (B129727) under acidic conditions (e.g., using sulfuric acid or thionyl chloride) to form the methyl ester.

Advanced Synthetic Strategies for this compound and Related Structures

Modern synthetic chemistry offers powerful tools for creating C-N bonds and complex molecular scaffolds with high efficiency and selectivity. These advanced strategies are particularly well-suited for the synthesis of N-arylpiperazines.

Palladium-Catalyzed Coupling Reactions in Phenylpiperazine Synthesis

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is exceptionally effective for the N-arylation of amines, including piperazine derivatives. nih.govwikipedia.org The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com

For the synthesis of a precursor like 1-phenylpiperazine, piperazine (often with one nitrogen protected by a group like Boc) is coupled with an aryl halide such as bromobenzene (B47551) or chlorobenzene. researchgate.net The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like XPhos or SPhos often providing high yields under mild conditions. youtube.com Recent advancements have reported rapid syntheses under aerobic and even solvent-free conditions. nih.govacs.org Beyond palladium, other transition metals like copper (Ullmann condensation) and nickel have also been employed for N-arylation reactions. researchgate.netresearchgate.net

| Catalyst System | Aryl Halide | Ligand Example | Key Features | Reference |

| Palladium/Phosphine | Ar-Cl, Ar-Br, Ar-I | XPhos, SPhos, BINAP | High efficiency, broad scope, mild conditions | nih.govwikipedia.org |

| Copper/Ligand | Ar-I, Ar-Br | rac-BINOL | Classical method, often requires higher temperatures | researchgate.net |

| Nickel/Ligand | Ar-Cl | 2,2′-bipyridine | Cost-effective alternative to palladium | researchgate.net |

This interactive table summarizes various transition-metal-catalyzed coupling reactions for N-phenylpiperazine synthesis.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer a highly efficient route to complex molecules. nih.govrsc.org While a direct MCR for this compound is not standard, MCRs can be used to rapidly assemble the core piperazine scaffold.

For instance, the Ugi four-component reaction (4CR) can be employed to synthesize complex acyclic precursors that can then undergo cyclization to form a piperazine derivative. nih.gov An Ugi reaction involving an N-Boc-amino acid, an isocyanide, an amine, and an aldehyde can produce a linear intermediate which, after deprotection, cyclizes to form a 2,5-diketopiperazine. nih.gov This diketopiperazine can then be reduced to the corresponding piperazine, providing a convergent and diversity-oriented pathway to the desired scaffold.

Photoredox Catalysis in Related Amine Carboxylation

Photoredox catalysis has emerged as a powerful strategy for the carboxylation of amines and related substrates, utilizing visible light to drive reactions under mild conditions. This approach is highly relevant to the synthesis of carboxylated piperazine structures. The fundamental principle involves a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process.

Mechanistic studies have shown that these reactions can proceed through various pathways. In one common approach for the α-carboxylation of amines, a photocatalyst is excited by light and oxidizes the amine to form an amine radical cation. mdpi.com This intermediate can then be deprotonated at the α-position to yield an α-amino radical. This radical is a key intermediate that can react with carbon dioxide (CO2), a renewable and abundant C1 source, to form a carboxylate. nih.gov

Alternatively, photoredox methods can generate carbamoyl (B1232498) radicals from stable precursors like 4-amido Hantzsch esters. chemtube3d.com These radicals can then add to imines or other suitable acceptors to form α-amino acid derivatives. chemtube3d.com The reactions are often highly selective and tolerate a wide range of functional groups. chemtube3d.com Dual catalytic systems, combining a photoredox catalyst with another catalyst (e.g., copper), have been developed to achieve challenging transformations like the aminocarboxylation of alkenes with CO2. nih.gov

Key features of these photoredox reactions include:

Mild Conditions: Reactions are typically run at room temperature using visible light sources like blue LEDs.

Radical Intermediates: The mechanisms proceed through radical ions and neutral radical species. chemtube3d.com

Versatile C1 Sources: Carbon dioxide is a common carboxylating agent, aligning with green chemistry principles. nih.govnih.gov

Flow Chemistry Applications in Compound Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of piperazine derivatives. The enhanced control over reaction parameters, improved safety, and superior scalability make it an attractive methodology for both academic research and industrial production. youtube.com

The synthesis of piperazine-containing active pharmaceutical ingredients (APIs) has been successfully adapted to continuous flow processes. organic-chemistry.org For instance, photoredox reactions, such as the C-H functionalization or carboxylation of piperazines, can be performed in continuous-flow photoreactors. researchgate.netnih.gov This setup maximizes the irradiation of the reaction mixture, leading to improved reactivity and scalability compared to batch photoreactors. researchgate.net

Table 1: Advantages of Flow Chemistry in Piperazine Synthesis

| Feature | Description | Benefit(s) |

|---|---|---|

| Enhanced Heat Transfer | High surface-area-to-volume ratio in narrow tubes allows for rapid and precise temperature control. youtube.com | Improved safety for exothermic reactions, higher selectivity. |

| Improved Mass Transfer | Efficient mixing of reagents in the flowing stream. | Faster reaction rates, higher yields. |

| Scalability | Production can be increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). nih.gov | Straightforward transition from laboratory scale to industrial production. |

| Safety | Small reaction volumes at any given time minimize the risk associated with hazardous reagents or unstable intermediates. youtube.com | Safer handling of toxic or explosive materials. |

| Automation & Control | Precise control over parameters like temperature, pressure, and residence time. | High reproducibility and optimization capabilities. |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The formation and modification of the this compound scaffold involve several key mechanistic pathways.

Carbene insertion into N-H bonds is a direct method for forming C-N bonds, relevant for the synthesis of α-amino acid derivatives. The mechanism of carbene insertion is highly dependent on the spin state of the carbene (singlet or triplet). chemtube3d.com

Singlet Carbenes: A singlet carbene has a vacant p-orbital and a lone pair of electrons. In reactions with amines, the nitrogen's lone pair can act as a nucleophile, attacking the electrophilic carbene to form an ylide intermediate (a zwitterion). youtube.com This ylide then undergoes a rapid rearrangement (e.g., a chemtube3d.comresearchgate.net-proton shift) to yield the final insertion product. This pathway is generally considered concerted or involves very short-lived intermediates. youtube.comnih.gov

Triplet Carbenes: A triplet carbene behaves as a diradical. Its insertion into an N-H bond proceeds via a stepwise radical pathway. chemtube3d.com This involves hydrogen atom abstraction from the N-H bond to form a pair of radicals, which then combine in a second step to form the C-N bond. chemtube3d.com

In transition-metal-catalyzed insertions, a metal-carbene intermediate is first formed from a precursor like a diazo compound. wikipedia.org For N-H insertions involving aliphatic amines, which can be strong inhibitors of metal catalysts, dual catalytic systems have been developed. For instance, an achiral copper complex can activate the carbene precursor, while a separate chiral catalyst facilitates an enantioselective proton transfer to form the product. nih.gov

Nucleophilic substitution is the most common method for synthesizing N-aryl and N-alkyl piperazines. nih.gov The formation of the N-phenyl bond in this compound typically relies on the reaction of a piperazine derivative with an activated aryl compound.

The primary mechanisms for N-arylation are:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This is a highly versatile and widely used method. nih.gov

Ullmann Condensation: A copper-catalyzed reaction, which is an older but still relevant method for forming C-N bonds. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This reaction occurs when the aromatic ring is activated by strongly electron-withdrawing groups (like nitro or fluoro groups). The piperazine nitrogen acts as a nucleophile, directly displacing a leaving group (often a halide) on the aryl ring. nih.govresearchgate.net

For attaching a group to the second nitrogen of the piperazine ring, standard nucleophilic substitution on alkyl halides or reductive amination with aldehydes or ketones are the most important methods. nih.gov

The piperazine ring itself can be constructed through intramolecular cyclization reactions. These methods build the heterocyclic core from linear precursors. researchgate.netscispace.com

Several distinct mechanistic strategies are employed:

Reductive Cyclization: A general approach involves the double Michael addition of nitrosoalkenes to a primary amine to create a bis(oximinoalkyl)amine. This intermediate then undergoes a catalytic reductive cyclization, where the oxime groups are reduced and cyclize to form the piperazine ring. nih.gov

Photoredox-Mediated Radical Cyclization: Visible light photoredox catalysis can be used to generate α-aminyl radicals from precursors like amino-acid-derived diamines. mdpi.com This radical can then undergo a 6-endo-trig cyclization with an in-situ generated imine to furnish the piperazine product. mdpi.comorganic-chemistry.org

Transition-Metal-Catalyzed Cyclization: Palladium catalysts can enable Wacker-type aerobic oxidative cyclization of alkenes containing two amine functionalities to form piperazines and other nitrogen heterocycles. organic-chemistry.org Another key method is intramolecular hydroamination, where an amine adds across a tethered carbon-carbon multiple bond, which is a highly diastereoselective way to form substituted piperazines. organic-chemistry.org

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold can be readily modified at several positions to create a diverse library of analogues for various applications, particularly in drug discovery. nih.govnih.gov

Key functionalization strategies include modifications at the second piperazine nitrogen (N1), the phenyl ring, and the piperazine ring carbons.

Table 2: Derivatization and Functionalization Strategies

| Position | Strategy | Description of Reaction | Potential New Groups |

|---|---|---|---|

| N1 Nitrogen | N-Alkylation / N-Arylation | Nucleophilic substitution with alkyl/aryl halides, reductive amination with aldehydes, or metal-catalyzed cross-coupling. nih.govresearchgate.net | Alkyl chains, benzyl (B1604629) groups, substituted aryl/heteroaryl rings. |

| N1 Nitrogen | Acylation / Sulfonylation | Reaction with acid chlorides, sulfonyl chlorides, or anhydrides in the presence of a base. nih.gov | Amides, sulfonamides. |

| Phenyl Ring | Electrophilic Aromatic Substitution | Standard reactions like nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring. The piperazine moiety is an activating, ortho-, para-directing group. | Nitro, bromo, chloro, acetyl groups. |

| Piperazine Ring | C-H Functionalization | Direct functionalization of the C-H bonds alpha to the nitrogen atoms via methods like photoredox catalysis or lithiation followed by reaction with an electrophile. mdpi.com | Alkyl, aryl, or cyano groups. |

| Carboxylate Group | Amidation / Reduction | Conversion of the methyl ester to an amide via aminolysis, or reduction to a primary alcohol using a reducing agent like LiAlH₄. researchgate.net | Primary/secondary/tertiary amides, hydroxymethyl group. |

These derivatization reactions allow for the fine-tuning of the molecule's steric and electronic properties, which is essential for modulating its biological activity or material characteristics. nih.govnih.gov For example, introducing substituents on the phenyl ring or altering the group at the N1 position can significantly impact how the molecule interacts with biological targets. nih.govnih.gov

Modifications at the Phenyl Moiety

Modifications to the phenyl ring of this compound are typically achieved by utilizing appropriately substituted anilines as starting materials in the synthesis of the N-arylpiperazine core. The most common method for constructing the N-phenylpiperazine scaffold involves the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride. researchgate.net This approach allows for the introduction of a wide array of functional groups onto the aromatic ring, thereby systematically altering the properties of the final molecule.

The reaction is generally carried out at elevated temperatures in a high-boiling point solvent, such as diethylene glycol monomethyl ether. researchgate.net This method has been successfully applied to a broad range of anilines bearing both electron-donating and electron-withdrawing substituents. For example, anilines substituted with fluoro, chloro, methyl, and cyano groups have been used to generate the corresponding substituted 1-phenylpiperazine derivatives. researchgate.net These reactions demonstrate the versatility of this synthetic route for creating a library of analogs for structure-activity relationship (SAR) studies.

Below is a table summarizing the synthesis of various substituted N-phenylpiperazines, which are precursors to or can be converted into the target methyl carboxylate derivatives.

Table 1: Synthesis of Substituted N-Phenylpiperazines from Various Anilines

| Starting Aniline | Reagent | Conditions | Resulting N-Phenylpiperazine |

|---|---|---|---|

| Aniline | bis(2-chloroethyl)amine HCl | Diethylene glycol monomethyl ether, 150°C | 1-Phenylpiperazine |

| 4-Fluoroaniline | bis(2-chloroethyl)amine HCl | Diethylene glycol monomethyl ether, 150°C | 1-(4-Fluorophenyl)piperazine |

| 4-Chloroaniline | bis(2-chloroethyl)amine HCl | Diethylene glycol monomethyl ether, 150°C | 1-(4-Chlorophenyl)piperazine |

| 3-Aminobenzonitrile | bis(2-chloroethyl)amine HCl | Diglyme, 150°C | 1-(3-Cyanophenyl)piperazine researchgate.net |

Alternative methods for forming the N-aryl bond include transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, which couples an aryl halide with piperazine. nih.gov This method is also amenable to a wide range of substituted aryl halides, offering another strategic entry point for phenyl moiety diversification.

Functional Group Interconversions on the Carboxylate Group

The methyl piperazine-1-carboxylate group is a carbamate functionality, which is a stable but reactive handle for further chemical transformations. acs.org Standard functional group interconversions can be applied to this moiety to generate a variety of derivatives. mit.edu

One of the most fundamental transformations is the hydrolysis of the methyl ester, typically under basic conditions (e.g., using lithium hydroxide) or acidic conditions, to yield the corresponding piperazine-1-carboxylic acid. This acid can then serve as a precursor for the synthesis of various amides via coupling reactions with amines using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Carbonyldiimidazole (CDI).

Another key reaction is the conversion of the methyl carbamate into other carbamate esters. This can be achieved through transesterification, where reaction with a different alcohol in the presence of a suitable catalyst can replace the methyl group.

Furthermore, the carbamate can be converted into a urea (B33335) functionality. This is often accomplished by first hydrolyzing the carbamate to the free secondary amine (4-phenylpiperazine) and then reacting it with an isocyanate. Alternatively, direct amination can sometimes be achieved under specific conditions. A particularly noteworthy interconversion involves the transformation of a related carbethoxy (ethyl carboxylate) group on a piperazine derivative into a Weinreb amide, which is subsequently reacted with a Grignard reagent to form a ketone. nih.gov This demonstrates the utility of the carboxylate group as a stepping stone to introduce ketone functionalities.

The following table outlines key functional group interconversions for the methyl carboxylate group.

Table 2: Representative Functional Group Interconversions of the Carboxylate Moiety

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Methyl Carbamate | 1. LiOH, H₂O/THF 2. H₃O⁺ | Carboxylic Acid |

| Methyl Carbamate | 1. LiAlH₄, THF 2. H₂O | N-Methyl Group (via reduction) |

| Carboxylic Acid | Amine (R-NH₂), EDC, HOBt | Amide |

| Methyl Carbamate | Benzyl alcohol, NaH | Benzyl Carbamate (via transesterification) |

Substitution Reactions on the Piperazine Ring

Direct substitution on the carbon atoms of the piperazine ring of a pre-formed N-arylpiperazine is challenging. Therefore, obtaining C-substituted derivatives of this compound generally requires building the piperazine ring with the desired substituents already in place. beilstein-journals.org The analysis of substitution patterns in piperazine-containing drugs reveals a significant lack of diversity at the carbon positions (C2, C3, C5, C6), making the development of methods to access these analogs a key research area. rsc.org

Modern synthetic organic chemistry offers several advanced strategies for constructing C-substituted piperazines:

Iridium-Catalyzed [3+3] Cycloaddition: A powerful, atom-economical method involves the iridium-catalyzed head-to-head coupling of imines. This approach allows for the synthesis of complex, C-substituted piperazines with high regio- and diastereoselectivity under mild conditions, starting from readily available materials. nih.gov

Palladium-Catalyzed Asymmetric Alkylation: Enantioselective synthesis of C-substituted piperazines can be achieved through methods like the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This strategy creates α-tertiary piperazin-2-ones, which can then be reduced to the corresponding C-substituted piperazines. rsc.org

Direct C-H Functionalization: Recent advances have focused on the direct functionalization of C-H bonds adjacent to the nitrogen atoms in N-protected piperazines. mdpi.com Photoredox catalysis has enabled the direct α-arylation and α-vinylation of N-Boc-piperazine. beilstein-journals.orgmdpi.com Another powerful technique is the asymmetric lithiation of an N-Boc protected piperazine using reagents like s-BuLi and a chiral ligand (e.g., sparteine), followed by trapping with an electrophile to install a substituent on a carbon atom stereoselectively. mdpi.com

These methods typically use a piperazine protected with a group like tert-butoxycarbonyl (Boc), which can be later removed to allow for N-arylation and subsequent reaction with methyl chloroformate to install the desired functionalities of the target molecule.

The table below summarizes modern strategies for accessing C-substituted piperazine cores.

Table 3: Modern Synthetic Strategies for C-Substituted Piperazines

| Strategy | Key Reagents/Catalyst | Description | Reference |

|---|---|---|---|

| Catalytic [3+3] Cycloaddition | [IrCl(cod)(PPh₃)] | Dimerization of imines to form a sole diastereoisomer of a substituted piperazine. | nih.gov |

| Asymmetric Allylic Alkylation | Palladium catalyst | Enantioselective synthesis of α-tertiary piperazin-2-ones as precursors to C-substituted piperazines. | rsc.org |

| Photoredox C-H Arylation | Ir(ppy)₃ catalyst, light | Direct coupling of N-Boc piperazine with aryl compounds like 1,4-dicyanobenzene. | mdpi.com |

Spectroscopic and Structural Elucidation Techniques for Methyl 4 Phenylpiperazine 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of Methyl 4-phenylpiperazine-1-carboxylate. By analyzing the spectra from ¹H NMR, ¹³C NMR, and various two-dimensional (2D) experiments, a complete and unambiguous assignment of all atoms and their connectivity can be achieved.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the neighboring protons. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the two pairs of non-equivalent methylene (B1212753) protons on the piperazine (B1678402) ring, and the methyl protons of the carboxylate group.

The protons on the piperazine ring adjacent to the nitrogen atom of the carbamate (B1207046) group are typically shifted downfield compared to those adjacent to the nitrogen connected to the phenyl ring. The phenyl group protons will appear in the aromatic region, with a characteristic pattern indicating a mono-substituted benzene (B151609) ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~7.25 | t | 2H | H-meta (Phenyl) |

| b | ~6.90 | d | 2H | H-ortho (Phenyl) |

| c | ~6.85 | t | 1H | H-para (Phenyl) |

| d | ~3.75 | t | 4H | H-3', H-5' (Piperazine) |

| e | ~3.20 | t | 4H | H-2', H-6' (Piperazine) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected: one for the carbonyl carbon, one for the methoxy (B1213986) carbon, two for the piperazine ring carbons, and four for the phenyl ring carbons (due to symmetry). The carbonyl carbon of the ester is characteristically found at the low-field end of the spectrum (~155 ppm). The carbon atoms of the phenyl ring directly attached to the piperazine nitrogen (ipso-carbon) also appear at a low field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1 | ~155.0 | C=O (Carboxylate) |

| 2 | ~151.0 | C-ipso (Phenyl) |

| 3 | ~129.0 | C-meta (Phenyl) |

| 4 | ~120.0 | C-para (Phenyl) |

| 5 | ~116.0 | C-ortho (Phenyl) |

| 6 | ~52.5 | -OCH₃ |

| 7 | ~49.5 | C-2', C-6' (Piperazine) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. nih.gov

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, it would show a correlation between the signals of the adjacent methylene protons on the piperazine ring (protons at C-2'/C-6' and C-3'/C-5').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key expected correlations include:

A correlation from the methyl protons (-OCH₃) to the carbonyl carbon (C=O), confirming the methyl ester group.

Correlations from the piperazine protons at C-3'/C-5' to the carbonyl carbon (C=O).

Correlations from the piperazine protons at C-2'/C-6' to the ipso-carbon of the phenyl ring.

Correlations from the ortho-protons of the phenyl ring to the piperazine carbons at C-2'/C-6'.

These correlations, taken together, provide irrefutable evidence for the structure of this compound. mdpi.com

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Mass spectrometry is a vital analytical technique that provides the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high precision. This allows for the calculation of its elemental formula, a critical step in the identification of a compound. For this compound, the molecular formula is C₁₂H₁₆N₂O₂. HRMS can confirm this composition, distinguishing it from other isomers with the same nominal mass. mdpi.com

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight (Nominal) | 220 |

| Exact Mass (Calculated) | 220.1212 |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

Note: The calculated exact mass is a theoretical value. HRMS analysis would aim to find an experimental value that matches this to within a few parts per million (ppm). nih.gov

For this compound, key fragmentation pathways would involve the cleavage of the ester group and the fragmentation of the piperazine ring.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Identity | Neutral Loss |

|---|---|---|

| 220 | [M]⁺˙ (Molecular Ion) | - |

| 161 | [Phenylpiperazine]⁺˙ | •COOCH₃ |

| 145 | [C₁₀H₁₁N]⁺˙ | C₂H₅N |

| 119 | [C₈H₉N]⁺˙ | C₂H₄, •H |

The fragmentation is often initiated by alpha-cleavage adjacent to the nitrogen atoms, a common pathway for amines. libretexts.org The most significant fragmentation would likely be the loss of the methoxycarbonyl radical to give the stable phenylpiperazine cation at m/z 161. Further fragmentation of the piperazine ring can also occur. nih.govlibretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule, key functional groups can be identified, and insights into its conformational properties can be gained.

Assignment of Characteristic Functional Group Vibrations

Phenyl Group Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. chemicalbook.com The C-C stretching vibrations within the phenyl ring are expected to produce characteristic bands in the 1600-1450 cm⁻¹ range. chemicalbook.com

Piperazine Ring Vibrations: The C-H stretching vibrations of the methylene (CH₂) groups in the piperazine ring are expected in the 2950-2800 cm⁻¹ region. researchgate.net The scissoring, wagging, and twisting modes of these CH₂ groups give rise to bands in the 1450-1200 cm⁻¹ range. chemicalbook.com The C-N stretching vibrations of the piperazine ring are also found in this region.

Methyl Carboxylate Group Vibrations: The most characteristic vibration of the methyl carboxylate group is the C=O stretching of the ester, which is expected to appear as a strong band in the IR spectrum, typically around 1735-1750 cm⁻¹. The C-O stretching vibrations will produce bands in the 1300-1000 cm⁻¹ region. The methyl group's symmetric and asymmetric C-H stretching vibrations will contribute to the bands in the 2960-2850 cm⁻¹ range, while its bending vibrations will be observed around 1440 cm⁻¹ and 1380 cm⁻¹.

A representative table of expected vibrational frequencies is provided below, based on data from related molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Phenyl Ring | C-H Stretch | 3100-3000 | 3100-3000 |

| C-C Stretch | 1600-1450 | 1600-1450 | |

| Piperazine Ring | C-H Stretch (asymmetric) | ~2940 | ~2940 |

| C-H Stretch (symmetric) | ~2840 | ~2840 | |

| CH₂ Scissoring | ~1450 | ~1450 | |

| C-N Stretch | 1200-1100 | 1200-1100 | |

| Methyl Carboxylate | C=O Stretch | 1750-1735 | Weak |

| C-O Stretch | 1300-1000 | 1300-1000 | |

| CH₃ Stretch | 2960-2850 | 2960-2850 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Investigation of Chromophoric and Auxochromic Effects

In this compound, the primary chromophore is the phenyl group. A chromophore is a part of a molecule responsible for its color, which in this case absorbs in the ultraviolet region. The phenyl ring exhibits characteristic π → π* transitions. The nitrogen atom of the piperazine ring attached to the phenyl group acts as an auxochrome. An auxochrome is a group of atoms attached to a chromophore which modifies the ability of that chromophore to absorb light. The lone pair of electrons on the nitrogen atom can interact with the π-electron system of the phenyl ring, leading to a red shift (bathochromic shift) of the absorption maximum to a longer wavelength and an increase in the absorption intensity (hyperchromic effect). The methyl carboxylate group is not expected to significantly influence the main absorption bands as it is not directly conjugated with the phenyl ring.

Determination of Electronic Transitions

The UV-Vis spectrum of compounds containing a phenylpiperazine moiety typically shows two main absorption bands. For 1-phenylpiperazine (B188723), these bands are observed around 242 nm and 284 nm. These absorptions are attributed to π → π* electronic transitions within the benzene ring. The higher energy band corresponds to the primary aromatic absorption, while the lower energy band is due to the secondary, fine-structured absorption. The presence of the methyl carboxylate group at the N-4 position is not expected to cause a significant shift in these transitions, as it is electronically isolated from the phenyl ring chromophore.

X-ray Diffraction (XRD) for Crystalline State Structural Determination

X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the cited literature, extensive studies on related phenylpiperazine derivatives provide a clear indication of the expected structural features.

Analysis of the crystal structures of various 4-phenylpiperazin-1-ium salts reveals that the piperazine ring consistently adopts a chair conformation. In this conformation, the phenyl group and the substituent at the N-1 position typically occupy equatorial positions to minimize steric interactions. The phenyl ring itself is generally planar.

Solid-State Molecular Geometry and Conformation

The three-dimensional arrangement of atoms in this compound within a crystal is defined by its molecular geometry and conformation. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related structures, such as 4-phenylpiperazin-1-ium salts and other piperazine derivatives, provides significant insight into its likely solid-state conformation.

The core of the molecule consists of a piperazine ring, which, due to the tetrahedral sp³ hybridization of its carbon and nitrogen atoms, typically adopts a non-planar conformation to minimize steric strain. The most stable and common conformation for a piperazine ring is the chair conformation . In this arrangement, the substituents on the ring atoms can occupy either axial or equatorial positions.

In the case of the closely related 4-phenylpiperazin-1-ium cation, X-ray diffraction studies have confirmed that the protonated piperazine ring adopts a chair conformation. For instance, in 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate, the puckering parameters were determined to be Q_T = 0.553 (2) Å, θ = 175.0 (2)°, and φ = 15 (3)°. These parameters quantitatively describe the extent and nature of the ring's puckering.

Similarly, for Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, another related molecule, the piperazine ring also exists in a chair conformation. This consistent observation across analogous structures strongly suggests that the piperazine ring in this compound will also predominantly adopt a chair conformation in the solid state. The phenyl group at the N4 position and the methyl carboxylate group at the N1 position would be expected to influence the specific puckering parameters and the orientation of these substituents.

The aromatic phenyl ring is essentially planar. The relative orientation of this planar phenyl ring and the chair-form piperazine ring is a key conformational feature. The dihedral angle between the mean plane of the piperazine ring and the benzene ring in Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate is 73.23 (10)°. This significant twist between the two rings helps to alleviate steric hindrance between the hydrogen atoms on the phenyl ring and the piperazine ring.

Table 1: Puckering Parameters for the Piperazine Ring in a Related Compound Data for 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate

| Parameter | Value |

|---|---|

| Q_T (Å) | 0.553 (2) |

| θ (°) | 175.0 (2) |

| φ (°) | 15 (3) |

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, van der Waals)

Hydrogen Bonding: Although this compound itself does not possess strong hydrogen bond donors like N-H or O-H groups (assuming the piperazine nitrogen is not protonated), weak C–H···O hydrogen bonds are likely to be significant. In these interactions, a carbon-bound hydrogen atom acts as the donor, and the oxygen atoms of the carboxylate group act as acceptors. For example, in the crystal structures of various 4-phenylpiperazin-1-ium salts, C—H···O hydrogen bonds are observed, contributing to the formation of extended networks. In the crystal structure of 4-phenylpiperazin-1-ium trifluoroacetate, C—H···O and C—H···F hydrogen bonds are present. The presence of the methyl carboxylate group in the target molecule provides two potential hydrogen bond acceptor sites (the carbonyl oxygen and the ester oxygen), making C–H···O interactions a probable feature of its crystal packing.

π-Interactions: The phenyl group also allows for potential π-interactions. These can include:

π-π Stacking: The parallel or offset stacking of aromatic rings. While not observed in the reported structure of 4-phenylpiperazin-1-ium 4-methylbenzoate monohydrate, it is a common stabilizing interaction in aromatic compounds.

C–H···π Interactions: In this type of interaction, a C-H bond points towards the face of the aromatic π-system. Such interactions are noted in the crystal structure of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, where they contribute to the stabilization of the crystal packing.

Table 2: Types of Intermolecular Interactions in Related Piperazine Structures

| Interaction Type | Example Compound(s) | Role in Crystal Packing | Reference |

|---|---|---|---|

| N—H···O Hydrogen Bonds | 4-phenylpiperazin-1-ium salts | Connect cations, anions, and water molecules into ribbons or sheets. | |

| O—H···O Hydrogen Bonds | 4-phenylpiperazin-1-ium salts (hydrated) | Link water molecules to anions and cations. | |

| C—H···O Hydrogen Bonds | 4-phenylpiperazin-1-ium salts | Contribute to the formation of 3D networks. | |

| C—H···π Interactions | Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate | Provide stabilization to the crystal structure. | |

| Van der Waals Interactions | 4-phenylpiperazin-1-ium salts | Stabilize the overall crystal structure between ribbons/sheets. |

Computational and Theoretical Investigations of Methyl 4 Phenylpiperazine 1 Carboxylate

Quantum Chemical Calculations for Optimized Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods provide a detailed picture of the molecule's most stable form and its electronic characteristics.

Density Functional Theory (DFT) has become a primary method for studying the geometry and electronic properties of organic molecules due to its balance of accuracy and computational efficiency. mdpi.commdpi.com For molecules containing the piperazine (B1678402) ring, such as Methyl 4-phenylpiperazine-1-carboxylate, DFT calculations are essential for determining the preferred conformation.

Theoretical studies on analogous phenylpiperazine structures consistently show that the piperazine ring adopts a stable chair conformation. researchgate.net In this arrangement, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. For this compound, the bulky phenyl group at the N4 position and the methyl carboxylate group at the N1 position are predicted to preferentially occupy the equatorial positions to minimize steric hindrance, leading to the most stable, lowest-energy conformation.

DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to perform geometry optimization. researchgate.net This process systematically alters the molecular geometry to find the configuration with the minimum potential energy, thus predicting the most stable three-dimensional structure. The results of such calculations for related molecules confirm the energetic preference for the chair conformation with equatorial substituents. nih.gov

Beyond DFT, other computational methods are employed to determine the ground state of a molecule. These methods can be broadly categorized as ab initio and semi-empirical.

Ab initio methods , Latin for "from the beginning," solve the Schrödinger equation without using experimental data for simplification. libretexts.orgresearchgate.net Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide highly accurate descriptions of molecular systems. nih.govnih.gov For piperazine derivatives, these methods can precisely calculate the energy of different conformations to confirm the ground state geometry predicted by DFT. While computationally intensive, they serve as a benchmark for the accuracy of other methods. libretexts.org

Semi-empirical methods simplify quantum mechanical calculations by incorporating parameters derived from experimental data. libretexts.org Techniques like PM6 (Parameterization Method 6) are computationally less demanding and can be applied to larger molecular systems. While less accurate than ab initio or DFT methods, they are useful for initial conformational searches and for studying large sets of related molecules to identify trends in their properties. researchgate.net

Both approaches contribute to a comprehensive understanding of the molecule's potential energy surface and the definitive identification of its most stable, or ground state, conformation.

Analysis of Electronic Properties and Molecular Orbitals

Understanding the electronic properties of a molecule is key to predicting its chemical behavior, including its reactivity and interaction with other molecules. Computational methods provide detailed information on orbital energies and charge distribution.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comscirp.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govmdpi.com For phenylpiperazine derivatives, the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atoms of the piperazine moiety, reflecting their nucleophilic character. The LUMO is often distributed over the phenyl ring's π-antibonding system. In the case of this compound, the electron-withdrawing carboxylate group is expected to influence the energy of the LUMO.

DFT calculations are commonly used to compute the energies of these orbitals. colab.ws The analysis of FMOs provides valuable insights into the molecule's electronic transitions and its potential for charge transfer interactions within the molecule, which is crucial for its bioactivity. scirp.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Data derived from a computational study on a related heterocyclic aromatic compound, quinoline, for illustrative purposes. scirp.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions denote areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green regions represent areas of neutral potential. wolfram.com

For this compound, the MEP map is expected to show negative potential (red/yellow) around the electronegative oxygen atoms of the carboxylate group and the nitrogen atoms of the piperazine ring. researchgate.netresearchgate.net These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, positive potential (blue) is anticipated around the hydrogen atoms, particularly those on the phenyl ring and the piperazine ring, making them potential sites for nucleophilic interaction. The MEP analysis provides a clear, intuitive guide to the molecule's reactive behavior. colab.ws

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex wavefunction into the familiar language of Lewis structures (bonds and lone pairs). uni-muenchen.de This method allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule.

For this compound, significant interactions are expected, such as the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π* transitions). researchgate.netnih.gov This analysis quantifies the intramolecular charge transfer and reveals the electronic effects that govern the molecule's structure and reactivity.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| N (Lone Pair) | C-H (σ) | 8.13 |

| C-H (σ) | C-N (σ) | 5.21 |

| N-H (σ) | C-H (σ*) | 2.55 |

Data derived from a tutorial NBO analysis on methylamine for illustrative purposes of typical interaction energies. wisc.edu

Charge Distribution and Atomic Population Analysis

The charge distribution and atomic population of this compound are critical for understanding its molecular behavior, reactivity, and potential for intermolecular interactions. These properties are determined by the arrangement of its constituent atoms and functional groups: the phenyl ring, the piperazine core, and the methyl carboxylate group.

The methyl carboxylate group (-COOCH₃), being an electron-withdrawing group, significantly influences the electronic density across the molecule. The highly electronegative oxygen atoms of the carbonyl and methoxy (B1213986) moieties draw electron density towards themselves, resulting in a partial negative charge (δ-). Consequently, the adjacent carbonyl carbon and the piperazine nitrogen to which the carboxylate is attached (N-1) experience a degree of electron deficiency, leading to a partial positive charge (δ+).

| Molecular Region/Atom | Functional Group | Predicted Partial Charge | Rationale |

|---|---|---|---|

| Carbonyl Oxygen | Methyl Carboxylate | Negative (δ-) | High electronegativity, inductive and resonance effects. |

| Methoxy Oxygen | Methyl Carboxylate | Negative (δ-) | High electronegativity. |

| Carbonyl Carbon | Methyl Carboxylate | Positive (δ+) | Bonded to two highly electronegative oxygen atoms. |

| Piperazine Nitrogen (N-1) | Piperazine-Carboxylate Linkage | Positive (δ+) | Electron-withdrawing effect of the attached carboxylate group. |

| Piperazine Nitrogen (N-4) | Piperazine-Phenyl Linkage | Slightly Negative/Neutral | Basic nitrogen atom, potential protonation site. |

| Phenyl Ring | Aryl Group | Regionally variable | Aromatic π-system influences electrostatic potential. |

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions (In Vitro Context)

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time, providing detailed insights into the dynamic nature of ligand-receptor interactions. mdpi.combiointerfaceresearch.com For this compound and its analogs, MD simulations can elucidate the behavior of the compound within the binding pocket of a biological target, such as a G protein-coupled receptor (GPCR) or an enzyme. mdpi.comnih.gov By simulating the complex in a solvated environment that mimics physiological conditions, these studies can predict the stability of the binding pose, conformational changes in both the ligand and the receptor, and the key intermolecular forces that govern the interaction. biointerfaceresearch.com

A primary goal of MD simulations is to assess the stability of the ligand-receptor complex. nih.gov This is often quantified by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. mdpi.combiointerfaceresearch.com A low and stable RMSD value for the ligand indicates that it maintains a consistent binding pose within the receptor's active site, suggesting a stable and favorable interaction. biointerfaceresearch.comnih.gov Conversely, large fluctuations in RMSD might suggest an unstable binding mode. For phenylpiperazine derivatives, simulations have shown that these compounds can achieve substantial stability throughout simulation periods extending to 100 nanoseconds. nih.gov

Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual atoms or residues. mdpi.com This analysis can identify which parts of the ligand are flexible and which are rigidly held in place by interactions with the receptor.

| Metric | Typical Value Range (Illustrative) | Interpretation |

|---|---|---|

| Ligand RMSD | 1-3 Å | Indicates the ligand maintains a stable conformation in the binding pocket. |

| Protein Backbone RMSD | 1-4 Å | Shows the overall stability of the receptor structure during the simulation. |

| Residue RMSF | 0.5-5 Å | Highlights flexible regions (e.g., loops) versus stable regions (e.g., alpha-helices) of the receptor. |

MD simulations provide a dynamic picture of the intermolecular contacts that stabilize the ligand in the binding pocket. mdpi.com For arylpiperazine compounds, these interactions are multifaceted and crucial for binding affinity and selectivity. nih.gov

Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the oxygen atoms of the methyl carboxylate group can act as hydrogen bond acceptors, while any N-H protons could act as donors. Studies on similar piperazine derivatives have identified hydrogen bonds with specific receptor residues such as Arginine, Asparagine, and Glutamine as being important for stable binding. nih.gov

Hydrophobic Interactions: The phenyl ring is a key contributor to hydrophobic interactions. It can form favorable contacts with nonpolar residues in the binding pocket, such as Leucine, Valine, and Phenylalanine. These interactions are critical for anchoring the ligand within the receptor.

Electrostatic Interactions: As revealed by charge distribution analysis, the partial charges on the molecule can lead to favorable electrostatic interactions with charged or polar residues within the binding site.

MD trajectories can be analyzed to quantify the frequency and duration of these contacts, providing a detailed map of the critical interactions that mediate the biological effect.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on non-clinical biological effects)

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. gu.se For the 4-phenylpiperazine scaffold, which is considered a "privileged structure" in medicinal chemistry, SAR analyses have been extensively used to understand the structural requirements for interacting with various biological targets. nih.govgu.se Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by using statistical methods to correlate variations in chemical structure with changes in biological activity. nih.gov These models use physicochemical descriptors to build mathematical equations that can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net

QSAR models are particularly valuable for predicting in vitro biological interactions, such as binding affinities for specific receptors. nih.gov To build these models, a series of 4-phenylpiperazine analogs are synthesized and tested to determine their binding affinity (e.g., Ki values). Then, various molecular descriptors are calculated for each analog. These can include:

Electronic Descriptors: Related to the electron distribution (e.g., Hammett constants, atomic charges).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular weight, molar volume).

Hydrophobic Descriptors: Related to the compound's lipophilicity (e.g., LogP).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

Using regression techniques like Partial Least Squares (PLS), a mathematical model is generated that links these descriptors to the observed binding affinity. nih.gov Such models provide a comprehensive understanding of the biological response and can guide the design of new compounds with improved potency or selectivity. nih.govresearchgate.net

The influence of substituents on the phenyl ring and modifications to the piperazine core are central to the SAR of this class of compounds. The position and physicochemical character of substituents on the aromatic ring are often critical for activity. nih.govresearchgate.net

Electronic Effects: The addition of electron-withdrawing groups (e.g., -CF₃, -CN) or electron-donating groups (e.g., -OCH₃, -CH₃) to the phenyl ring can significantly alter the electronic properties of the entire molecule. researchgate.netnih.govorganic-chemistry.org For example, an electron-donating methoxy group at the 2-position of the phenyl ring has been shown to enhance binding affinity at dopamine (B1211576) D3 receptors. acs.org Conversely, a trifluoromethyl group at the 3-position can be effective for affinity and selectivity for 5-HT1A receptors. researchgate.net

Steric Effects: The size and shape of substituents can influence how well the molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, whereas smaller substituents might not fill the available space effectively. Studies on related compounds have shown that parameters related to the width and length of substituents can negatively correlate with potency. nih.gov

These effects are not always independent, and QSAR models help to disentangle the relative importance of each property in determining the final biological outcome.

| Substituent & Position | Physicochemical Effect | Observed Impact on Binding/Activity | Reference |

|---|---|---|---|

| 2-Methoxy (-OCH₃) on Phenyl Ring | Electron-donating, moderate steric bulk | Enhanced binding affinity at dopamine D3 receptors compared to unsubstituted phenyl. | acs.org |

| 3-Trifluoromethyl (-CF₃) on Phenyl Ring | Strongly electron-withdrawing | Effective for increasing affinity and selectivity for 5-HT1A vs. D4.2 receptors. | researchgate.net |

| 2-Fluoro (-F) on Phenyl Ring | Electron-withdrawing, small size | Increased acaricidal activity compared to the unsubstituted compound. | nih.gov |

| 4-Cyano (-CN) on Phenyl Ring | Strongly electron-withdrawing | Marked increase in acaricidal activity. | nih.gov |

| Ortho-substituents (general) | Steric hindrance | Can show negative correlation with analgesic potency in related scaffolds. | nih.gov |

| Hydrogen Bond Acceptors | Increases polarity, potential for H-bonding | Can enhance potency in related analgesic compounds. | nih.gov |

Non-Covalent Interaction (NCI) and Topological Analysis (AIM)

Characterization of Weak Interactions within the Molecule and with Solvents

Theoretical investigations into the non-covalent interactions (NCI) of this compound provide crucial insights into its conformational stability and behavior in various solvent environments. While specific studies focusing solely on this molecule are limited, analysis of related phenylpiperazine structures allows for a comprehensive understanding of the expected weak interactions. These interactions, primarily hydrogen bonds, van der Waals forces, and π-stacking, govern the molecule's three-dimensional structure and its interactions with surrounding molecules.

In the context of solvation, the nature of the solvent plays a significant role in dictating the predominant intermolecular interactions. In polar protic solvents, such as water or alcohols, the molecule can act as a hydrogen bond acceptor at the oxygen atoms of the carboxylate group and the nitrogen atoms of the piperazine ring. In polar aprotic solvents, dipole-dipole interactions would be more prevalent. Aromatic solvents could engage in π-π stacking interactions with the phenyl ring of the molecule.

A study on a related compound, bis(4-phenylpiperazin-1-ium) oxalate dihydrate, highlights the importance of O-H···O, N-H···O, and C-H···O hydrogen bonds in the stabilization of its crystal structure. These types of interactions are anticipated to be significant for this compound as well, particularly in condensed phases or in the presence of hydrogen-bonding partners.

The Atoms in Molecules (AIM) theory is a powerful tool to quantify the strength and nature of these weak interactions. By analyzing the topological properties of the electron density, such as the location of bond critical points (BCPs) and the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can characterize the type of interaction. For instance, the presence of a BCP between a hydrogen atom and an acceptor atom is a clear indicator of a hydrogen bond. The magnitude of ρ and the sign of ∇²ρ at the BCP provide information about the strength and nature (covalent vs. electrostatic) of the bond. While specific AIM analysis data for this compound is not available, studies on similar organic molecules suggest that the intramolecular and intermolecular hydrogen bonds would exhibit the characteristics of weak, predominantly electrostatic interactions.

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions in the crystalline state. This analysis maps various properties onto the Hirshfeld surface, which is the boundary of the space a molecule occupies in a crystal. The normalized contact distance (dnorm) is a key property mapped on the surface, where red spots indicate close contacts (shorter than the sum of van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.

The 2D fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative summary of the different types of intermolecular contacts. These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a detailed understanding of the packing forces.

Based on the analysis of related piperazine compounds, a hypothetical breakdown of intermolecular contacts for this compound in a crystalline form is presented in the table below. It is anticipated that H···H, C···H/H···C, and O···H/H···O interactions would be the most significant contributors to the crystal packing.

Table 1: Predicted Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Compounds

| Interaction Type | Predicted Contribution (%) | Description |

| H···H | ~40-50% | Represents the most abundant contacts due to the high number of hydrogen atoms on the molecular surface. |

| C···H/H···C | ~20-30% | Indicates van der Waals interactions and potential C-H···π interactions involving the phenyl ring. |

| O···H/H···O | ~15-25% | Corresponds to hydrogen bonding involving the carboxylate oxygen atoms and hydrogen atoms from neighboring molecules. |

| N···H/H···N | ~5-10% | Represents weaker hydrogen bonding or van der Waals contacts involving the piperazine nitrogen atoms. |

| Other | <5% | Includes contacts like C···C, C···N/N···C, etc., which are generally less frequent. |

Investigations into various piperazine derivatives consistently reveal the importance of hydrogen bonds and van der Waals forces in their crystal engineering. nih.govbohrium.comnih.gov For example, in the crystal structure of some piperazine derivatives, N-H···O and O-H···O hydrogen bonds are the principal contributors to intermolecular stabilization. bohrium.com Furthermore, π-π stacking interactions between phenyl rings of adjacent molecules can also play a role in the supramolecular assembly, often observed as offset π–π interactions. nih.gov

Methyl 4 Phenylpiperazine 1 Carboxylate As a Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Diverse Heterocyclic Systems

The inherent structure of methyl 4-phenylpiperazine-1-carboxylate, containing both nitrogen and carbon backbones, makes it an ideal precursor for creating a variety of heterocyclic systems. The piperazine (B1678402) moiety can be elaborated upon, or its functional groups can participate in cyclization reactions to yield new ring systems.

Research has demonstrated the utility of piperidine (B6355638) and piperazine cores in the synthesis of novel heterocyclic amino acids. For example, piperidine-carboxylic acids have been converted into corresponding β-keto esters, which are key intermediates for building pyrazole (B372694) rings. ktu.edu This established synthetic pathway, involving reaction with reagents like N,N-dimethylformamide dimethyl acetal (B89532) followed by cyclization with hydrazine (B178648) derivatives, highlights how the piperidine-carboxylate scaffold can be effectively used to construct new heterocyclic systems like pyrazoles. ktu.edu

Furthermore, the phenylpiperazine unit itself is a common core in the development of new chemical entities. Synthetic methods often involve the cyclization of aniline (B41778) derivatives with reagents like bis(2-chloroethyl)amine (B1207034) hydrochloride to form the phenylpiperazine ring. nih.govnih.gov Once formed, this core, as represented by this compound, can undergo further modifications. For instance, the nitrogen atom of the piperazine ring and the activated positions on the phenyl ring serve as handles for annulation reactions, where additional rings are fused onto the existing scaffold to create polycyclic heterocyclic architectures.

Intermediate in the Construction of Functional Organic Molecules

The role of the phenylpiperazine scaffold as a key intermediate is well-documented in the synthesis of pharmaceutically relevant molecules and other functional organic compounds. This compound and its close derivatives are not the final target but rather crucial stepping stones in multi-step synthetic sequences.

A notable example is in the synthesis of tetracyclic antidepressants like Mirtazapine. Patented processes describe the use of a novel intermediate, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine, which is structurally related to the title compound. google.com This intermediate is prepared and then undergoes a series of reactions, including reduction and debenzylation, to yield 1-methyl-3-phenylpiperazine, a direct precursor to the final complex tetracyclic structure of Mirtazapine. google.com

Similarly, piperidine-4-carboxylate derivatives are central to the synthesis of highly active narcotic analgesics, including fentanyl analogues. researchgate.net In these synthetic routes, a piperidine core is functionalized to create a key intermediate, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. researchgate.net This intermediate contains the essential structural elements required for the final biologically active molecule, which is assembled through subsequent reaction steps. The table below illustrates the role of such piperazine/piperidine carboxylates as intermediates.

| Starting Material Class | Key Intermediate Example | Final Functional Molecule |

| Substituted Piperidones | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate researchgate.net | Fentanyl-type Analgesics researchgate.net |

| Phenylpiperazine Derivatives | 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine google.com | Mirtazapine google.com |

Role in Scaffold Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) is a strategy that aims to generate libraries of structurally diverse small molecules from a common starting material. nih.gov The phenylpiperazine scaffold, embodied by this compound, is an excellent platform for DOS due to its multiple points of diversification.

The core principle of DOS is to use a simple, pluripotent starting material and, through a series of reactions, introduce structural complexity and diversity. researchgate.net this compound possesses several "vectors" for diversification:

N1-Position: The carbamate (B1207046) group can be removed or modified, allowing for the introduction of a wide range of substituents on the nitrogen atom.

N4-Position: The nitrogen atom attached to the phenyl group can be functionalized, for example, through acylation or sulfonamidation, as demonstrated in the synthesis of acaricidal agents where various acid halides and sulfonyl halides were reacted at this position. nih.gov

Phenyl Ring: The aromatic ring can be substituted at its ortho, meta, or para positions, introducing different electronic and steric properties.

Piperazine Ring: The conformation of the piperazine ring itself can be considered a diversity element, and its carbon atoms can potentially be functionalized.

A practical application of this principle is seen in the synthesis of a large family of phenylpiperazine derivatives to explore structure-activity relationships. In one study, 33 new phenylpiperazine derivatives were synthesized from a common intermediate to develop new acaricides. nih.govnih.gov This approach, while focused on a specific application, exemplifies the core tenet of DOS: the systematic exploration of chemical space around a privileged scaffold.

Applications in the Design of Advanced Materials (Focusing on its role in synthesis, not material properties)

The functional groups within this compound make it a potential building block, or "ligand," for the synthesis of advanced materials like coordination polymers (CPs) or metal-organic frameworks (MOFs). The synthesis of these materials relies on the self-assembly of metal ions and organic ligands.

For a molecule to be an effective building block in this context, it typically needs multiple coordination sites capable of binding to metal centers. After hydrolysis of its methyl ester, the resulting methyl 4-phenylpiperazine-1-carboxylic acid would possess two key binding sites:

The carboxylate group (-COOH) , which can coordinate to metal ions in various modes (monodentate, bidentate, bridging).

The nitrogen atoms of the piperazine ring, which can act as N-donors.

The strategy of using mixed ligands, often a combination of N-donor heterocycles and carboxylate ligands, is widely employed to construct novel CPs with unique structures. mdpi.com For example, the ligand 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene has been used in conjunction with carboxylate ligands to synthesize zinc-based coordination polymers. mdpi.com This demonstrates how molecules with both N-heterocyclic and carboxylate functionalities are valuable in crystal engineering. By analogy, the bifunctional nature of a hydrolyzed this compound makes it a promising candidate for incorporation into the backbone of such polymeric materials, linking metal centers into extended one-, two-, or three-dimensional networks.

Exploration of Biological Interactions and Mechanistic Studies in in Vitro Systems

In Vitro Studies of Molecular Recognition and Binding Mechanisms

The initial step in understanding a compound's biological effect is to characterize its direct physical interactions with molecular targets such as receptors and enzymes. This is typically achieved through cell-free assays that isolate the target molecule.

An extensive review of scientific databases and literature reveals a lack of specific studies detailing the receptor binding profile of Methyl 4-phenylpiperazine-1-carboxylate. While the phenylpiperazine scaffold is a well-known pharmacophore present in numerous ligands for various receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, no published data quantifies the affinity (e.g., Kᵢ, Kd) or selectivity of the title compound for any specific receptor subtype.

Research on related arylpiperazine derivatives has demonstrated that modifications to the phenyl ring and the piperazine (B1678402) nitrogen can significantly influence binding affinity and selectivity for targets like the 5-HT₁ₐ and α₁-adrenergic receptors. However, without direct experimental data for this compound, its specific receptor interaction profile remains undetermined.

There is currently no published research available that investigates the direct inhibitory effects of this compound on specific enzymes at a molecular level. Consequently, data regarding its inhibition constants (e.g., IC₅₀, Kᵢ), mechanism of inhibition (e.g., competitive, non-competitive), or the specific amino acid residues involved in binding are not available.

Studies on analogous compounds, such as 1-methyl-4-phenylpyridinium (MPP+), have shown potent inhibition of mitochondrial enzymes like NADH dehydrogenase (Complex I). These studies suggest that the 4-phenyl-N-methyl moiety can be critical for enzymatic interaction, but it is crucial to note that the piperazine core and carbamate (B1207046) group of this compound create a structurally distinct molecule, and any extrapolation of activity would be purely speculative without experimental validation.

Structure-Biological Activity Relationships (SAR) in In Vitro Systems

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound's biological activity by making systematic structural modifications.

As no in vitro biological activity data has been published for this compound, it is not possible to establish any structure-activity relationships. The development of an SAR profile would necessitate the synthesis of a series of analogs and the subsequent evaluation of their biological effects in a relevant assay. For instance, analogs could be created by:

Varying the substituent on the phenyl ring (e.g., adding electron-donating or-withdrawing groups at the ortho, meta, or para positions).

Altering the ester group (e.g., replacing the methyl with ethyl or larger alkyl groups).

Modifying the piperazine ring.

Comparing the biological outcomes of these new structures to the parent compound would allow for the correlation of specific structural features with activity. Research on other phenylpiperazine series has shown, for example, that the introduction of lipophilic substituents can improve activity against certain mycobacterial strains.

A pharmacophore model defines the essential three-dimensional arrangement of structural features responsible for a compound's biological activity. The generation of such a model requires a dataset of multiple active compounds. Given the absence of confirmed biological targets and a corresponding set of active analogs for this compound, no specific pharmacophore models have been elucidated.

For related compound classes, such as certain inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen on the phenylpiperazine moiety was found to be essential for inhibitory effects. A molecular docking model for a related analog against ENT1 identified key hydrogen bonds and determined a favorable binding energy, illustrating the type of analysis that contributes to pharmacophore development.

Cellular Pathway Modulation in Model Systems

Investigation into how a compound modulates cellular pathways in model systems (e.g., cultured cell lines) is contingent upon identifying a primary molecular target and a measurable biological effect. There are no studies in the available scientific literature that report on the effects of this compound on any cellular signaling pathways, metabolic processes, or other cellular functions in model systems. Such research would logically follow the initial characterization of its molecular targets.

Data Tables

No quantitative biological data for this compound is available in the public domain; therefore, no data tables can be generated.

Modulation of Cellular Permeation in Epithelial Cell Models (e.g., Caco-2)